

A Comparative Guide to Leading Ionizable Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on the choice of a suitable delivery vehicle. Ionizable lipids have emerged as the gold standard for formulating lipid nanoparticles (LNPs) that can efficiently encapsulate siRNA and deliver it to target cells, primarily in the liver. This guide provides an objective comparison of four leading ionizable lipids: DLin-MC3-DMA, ALC-0315, SM-102, and C12-200, focusing on their performance in siRNA delivery based on available experimental data. While direct comparative data for a proprietary "Lipid 10" is not publicly available, this guide will serve as a critical resource for selecting the optimal ionizable lipid for your research and development needs.

Performance Comparison of Ionizable Lipids

The selection of an ionizable lipid significantly impacts the potency, safety, and overall efficacy of an siRNA-LNP formulation. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Efficacy of Ionizable Lipids for siRNA Delivery



lonizable Lipid	Target Gene	Animal Model	Dose (mg/kg)	Knockdown Efficiency	Citation
DLin-MC3- DMA	Factor VII	Mice	0.005	ED50	[1]
Transthyretin (TTR)	Non-human primates	0.03	ED50	[1]	
Factor VII	Mice	1	~50% reduction in FVII mRNA	[2][3]	
ALC-0315	Factor VII	Mice	1	~90% reduction in FVII mRNA	[2][3]
ADAMTS13	Mice	1	~69% reduction in ADAMTS13 mRNA	[3][4]	
C12-200	Factor VII	Mice	0.01	Significant reduction	[5]
Transthyretin (TTR)	Non-human primates	0.03	High levels of knockdown	[6]	
SM-102	Pcsk9	Mice	Not specified	~90% silencing in vitro	[7]

Table 2: Safety Profile of Ionizable Lipids

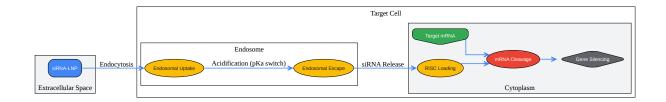


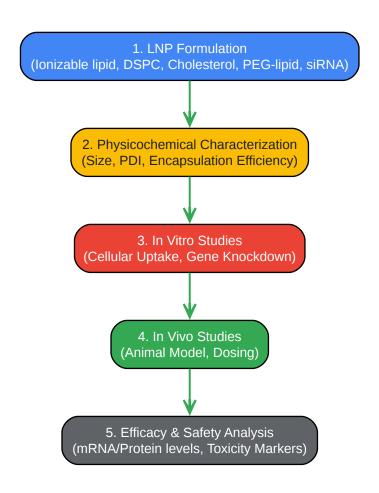
lonizable Lipid	Animal Model	Dose (mg/kg)	Key Safety Findings	Citation
DLin-MC3-DMA	Mice	5	No significant increase in liver toxicity markers (ALT, AST, bile acids)	[2][3]
ALC-0315	Mice	5	Increased markers of liver toxicity (ALT and bile acids)	[2][3]
SM-102	Not specified	Not specified	Generally well- tolerated with fast clearance	[8]
C12-200	Not specified	Not specified	Generally well- tolerated in mice and non-human primates	[5]

Mechanism of Action and Experimental Workflow

To understand the context of the data presented, it is crucial to visualize the underlying biological processes and experimental procedures.







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- To cite this document: BenchChem. [A Comparative Guide to Leading Ionizable Lipids for siRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935690#lipid-10-vs-other-ionizable-lipids-for-sirnadelivery]

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